Cas no 1621627-47-1 ((R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene])
![(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] structure](https://ja.kuujia.com/scimg/cas/1621627-47-1x500.png)
(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] 化学的及び物理的性質
名前と識別子
-
- (R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]
- SY096786
- J3.504.763H
- 3-Diphenylphosphino-2'-(alpha-hydroxybenzyl)-1,1'-binaphthalene-2-ol
- [1,1'-Binaphthalene]-2-methanol, 3'-(diphenylphosphino)-2'-hydroxy-
- A-phenyl-, (
- AS,1R)-
- (R)-2-Hydroxy-3-(diphenylphosphino)-2 inverted exclamation mark -[(S)-hydroxy(phenyl)methyl]-[1,1 inverted exclamation mark -binaphthalene]
- 3-Diphenylphosphanyl-1-[2-[hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol
-
- インチ: 1S/C39H29O2P/c40-38(28-15-4-1-5-16-28)34-25-24-27-14-10-12-22-32(27)36(34)37-33-23-13-11-17-29(33)26-35(39(37)41)42(30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-26,38,40-41H
- InChIKey: XQPCCSXKZVITFS-UHFFFAOYSA-N
- ほほえんだ: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC2C=CC=CC=2C(=C1O)C1=C2C=CC=CC2=CC=C1C(C1C=CC=CC=1)O
計算された属性
- せいみつぶんしりょう: 560.19051716 g/mol
- どういたいしつりょう: 560.19051716 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 42
- 回転可能化学結合数: 6
- 複雑さ: 810
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 560.6
- 疎水性パラメータ計算基準値(XlogP): 9.2
- トポロジー分子極性表面積: 40.5
(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM116431-500mg |
(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] |
1621627-47-1 | 95% | 500mg |
$*** | 2023-03-30 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1751-50mg |
(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] |
1621627-47-1 | 98%,99%ee | 50mg |
¥0.0 | 2024-07-19 | |
eNovation Chemicals LLC | D777136-0.5g |
(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] |
1621627-47-1 | 95% | 0.5g |
$950 | 2023-08-31 | |
Chemenu | CM116431-500mg |
(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] |
1621627-47-1 | 95% | 500mg |
$909 | 2021-08-06 |
(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]に関する追加情報
Introduction to (R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]
The compound (R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene], with the CAS number 1621627-47-1, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, catalysis, and materials science. This compound is notable for its complex structure, which combines hydroxyl groups, diphenylphosphine functionalities, and a binaphthyl framework. The molecule's stereochemistry, as indicated by the (R) and (S) configurations, plays a crucial role in its properties and applications.
Recent studies have highlighted the potential of this compound as a chiral ligand in asymmetric catalysis. Its unique structure allows for the creation of highly enantioselective environments, making it a valuable tool in the synthesis of complex organic molecules with high optical purity. Researchers have demonstrated its effectiveness in catalytic processes such as asymmetric hydrogenation and transfer hydrogenation, where it has shown superior performance compared to traditional ligands.
The binaphthyl framework of this compound contributes significantly to its stability and electronic properties. The diphenylphosphine group enhances its ability to coordinate with metal centers, making it an ideal candidate for metal-catalyzed reactions. Moreover, the hydroxyl groups present in the molecule provide additional functionalization opportunities, enabling further modifications to tailor its properties for specific applications.
In terms of synthesis, this compound is typically prepared through a multi-step process involving the coupling of hydroxynaphthalene derivatives with diphenylphosphine reagents. The stereochemistry of the product is carefully controlled during the synthesis to ensure high enantiomeric purity. Advanced techniques such as X-ray crystallography are employed to confirm the molecular structure and stereochemistry.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the chiral environment created by the binaphthyl framework significantly influences the coordination geometry of metal complexes formed with this ligand. These findings have paved the way for the design of more efficient catalysts for various industrial applications.
The application of this compound extends beyond catalysis. Its unique electronic properties make it a promising candidate for use in optoelectronic materials and sensors. Researchers are actively exploring its potential in light-emitting diodes (LEDs) and photovoltaic devices, where its chiral structure could enhance device performance by controlling charge transport properties.
In conclusion, (R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene] is a versatile compound with a wide range of applications in modern chemistry and materials science. Its complex structure, combined with its unique electronic and chiral properties, continues to drive innovative research and development across various disciplines.
1621627-47-1 ((R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]) 関連製品
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